molecular formula C16H19N3OS B11241625 N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide

N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide

Cat. No.: B11241625
M. Wt: 301.4 g/mol
InChI Key: CGMFFIUURPBWGS-UHFFFAOYSA-N
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Description

N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide is a heterocyclic compound that contains an imidazo[2,1-b]thiazole core.

Preparation Methods

The synthesis of N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as an anticancer agent .

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]butanamide

InChI

InChI=1S/C16H19N3OS/c1-2-6-14(20)17-11-13-15(12-7-4-3-5-8-12)18-16-19(13)9-10-21-16/h3-5,7-8H,2,6,9-11H2,1H3,(H,17,20)

InChI Key

CGMFFIUURPBWGS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=C(N=C2N1CCS2)C3=CC=CC=C3

Origin of Product

United States

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